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molecular formula C18H17NO2 B8360868 4-(2-Quinolinylmethoxy)benzeneethanol

4-(2-Quinolinylmethoxy)benzeneethanol

Cat. No. B8360868
M. Wt: 279.3 g/mol
InChI Key: HQVRLBYYRRAXFL-UHFFFAOYSA-N
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Patent
US06218381B1

Procedure details

4-Hydroxybenzeneethanol (103.5 g) was stirred in ethanol (1.5 l), at room temperature. A solution of potassium hydroxide (84 g) in ethanol (1.5 l) was added dropwise, over a 1 hour period. 2-(Chloromethyl)quinoline monohydrochloride was added portionwise over a 25-minutes period. The reaction mixture was stirred and refluxed for 12 hours. The reaction mixture was poured out into water (5 l) and this mixture was stirred vigorously. The precipitate was filtered off, and washed with water (2 l). Toluene was added and azeotroped on the rotary evaporator. The residue was dried, yielding 187 g (89%) of 4-(2-quinolinylmethoxy)benzeneethanol (intermediate 1, mp. 144.8° C.).
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.[OH-].[K+].Cl.Cl[CH2:15][C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=1.O>C(O)C>[N:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:24]=[CH:25][C:16]=1[CH2:15][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
103.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCO
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC1=NC2=CC=CC=C2C=C1
Step Four
Name
Quantity
5 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
this mixture was stirred vigorously
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2 l)
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
azeotroped on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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